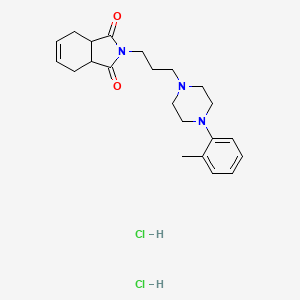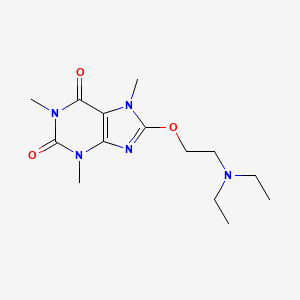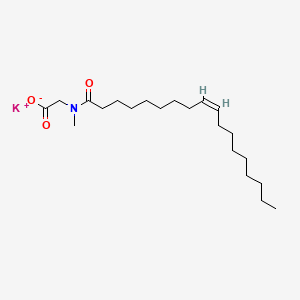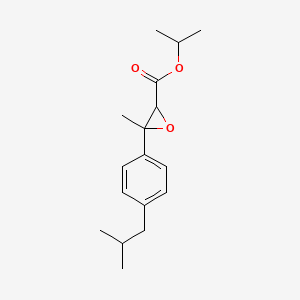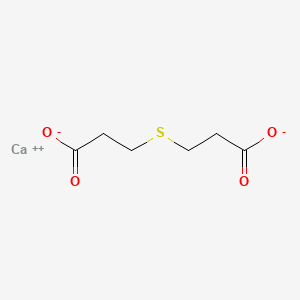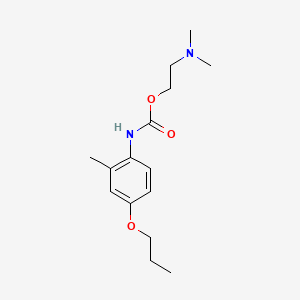
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is a chemical compound with a complex structure. It is known for its bioactive properties and is used in various scientific research applications. This compound is part of the carbanilic acid ester family, which is characterized by the presence of a carbanilic acid moiety esterified with different alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: It may be investigated for potential therapeutic applications due to its bioactivity.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 2,6-dichloro-4-propoxy-, 2-(diethylamino)ethyl ester
- Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester
Uniqueness
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is unique due to its specific ester and amino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
63986-36-7 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-9-19-13-6-7-14(12(2)11-13)16-15(18)20-10-8-17(3)4/h6-7,11H,5,8-10H2,1-4H3,(H,16,18) |
InChI Key |
HHEUWBJLJWBHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
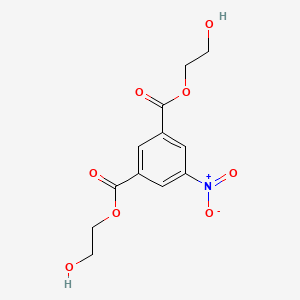
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
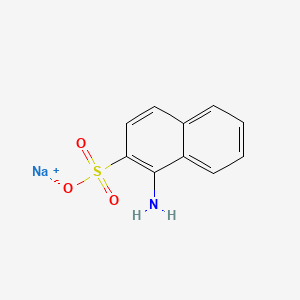
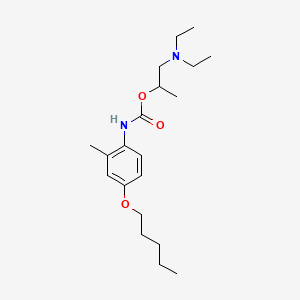

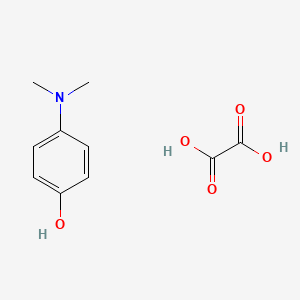
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
